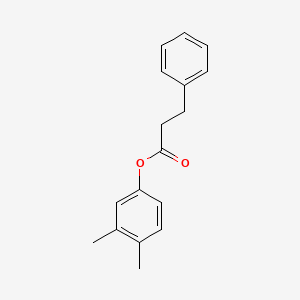

3,4-dimethylphenyl 3-phenylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of compounds similar to 3,4-dimethylphenyl 3-phenylpropanoate often involves multi-step organic reactions, starting from acetoacetic esters or by the reaction of appropriate bromides with palladium(II) acetate and triphenylphosphine in dimethylformamide (DMF) (Lovro Selič et al., 1997; Hongwei Wang & Yimin Hu, 2011).

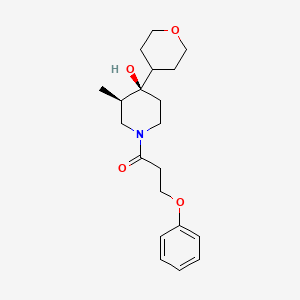

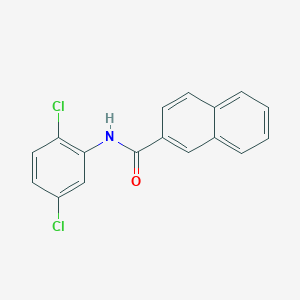

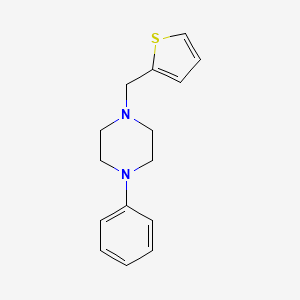

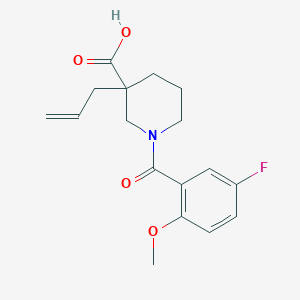

Molecular Structure Analysis The molecular structure of related compounds features specific arrangements and bondings, such as the formation of linear polymers in the solid state through secondary bonds (F. Edelmann et al., 1998). Crystallographic studies, such as those performed by Wang and Hu (2011), reveal detailed molecular geometries, including the presence of chiral carbon atoms and their implications on the racemic nature of crystals.

Chemical Reactions and Properties Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions. For instance, the reaction with dimethyl phosphite yields dibenzoylmethyl phosphate, with the structure confirmed by x-ray diffraction (N. A. Polezhaeva et al., 1986). Electrochemical reduction in DMF on a vitreous carbon electrode can generate dimeric and trimeric products, indicating a complex reaction pathway involving potential intermediates (C. Luca et al., 1983).

Physical Properties Analysis The physical properties of compounds in this class can be studied through spectroscopic methods, crystallography, and computational chemistry. For example, the crystal structure analysis and density functional theory (DFT) methods provide insights into the hydrogen bonding patterns, contributing to understanding the compound's stability and interactions (R. Kant et al., 2014).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, can be inferred from synthesis reactions and the behavior of structurally similar compounds. Phase transfer catalyzed polymerization and reactions with dimethyl phosphorous acid illustrate the chemical versatility and potential applications of these compounds in polymer science and organic synthesis (V. Percec & James H. Wang, 1991; N. A. Polezhaeva et al., 1986).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl) 3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-8-10-16(12-14(13)2)19-17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEBGMVPVMMZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)CCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylphenyl 3-phenylpropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)

![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)

![2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5628299.png)

![1-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]piperidine](/img/structure/B5628308.png)